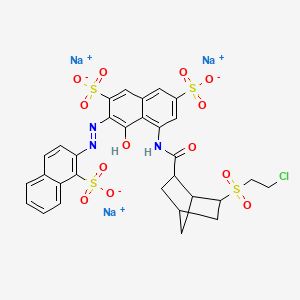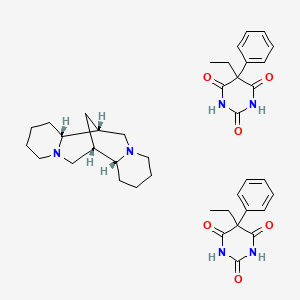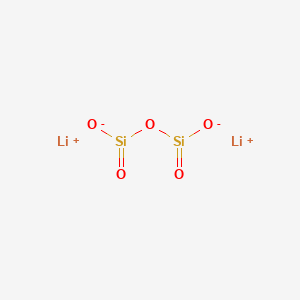
Lithium disilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium disilicate (Li2Si2O5) is a glass-ceramic material widely recognized for its exceptional strength, machinability, and translucency. It is primarily used in dentistry for creating dental restorations such as crowns, bridges, and veneers due to its ability to closely mimic the appearance of natural teeth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium disilicate can be synthesized through various methods, including sol-gel processing and seed-induced crystallization. The sol-gel method involves the hydrolysis and polycondensation of silicon alkoxides, followed by heat treatment to induce crystallization . Seed-induced crystallization involves introducing this compound crystal seeds into a glass composition, which promotes the formation of a bimodal grain size distribution and enhances the material’s mechanical properties .
Industrial Production Methods
In industrial settings, this compound is often produced using the lost-wax technique, where ingots of the material are heat-pressed to form the desired shapes. This method has been refined over the years to produce highly aesthetic and durable restorations .
Analyse Chemischer Reaktionen
Lithium disilicate undergoes various chemical reactions, including crystallization and phase transitions. The crystallization process involves the formation of a partially layered silica embryo, followed by the stacking of adjacent silicate layers triggered by lithium ions . This results in the formation of a perfect crystal structure. Common reagents used in these reactions include silicon alkoxides and lithium salts.
Wissenschaftliche Forschungsanwendungen
Lithium disilicate has a wide range of scientific research applications:
Dentistry: It is extensively used for dental restorations due to its strength, translucency, and biocompatibility.
Material Science: Researchers study its crystallization mechanisms and microstructural evolution to develop new glass-ceramic materials with improved properties.
Biomedical Engineering: Its biocompatibility makes it suitable for various biomedical applications, including implants and prosthetics.
Industrial Applications: This compound is used as a non-conductive seal, enamel, or feed-through insulator in nickel superalloys or stainless steel due to its high thermal expansion.
Wirkmechanismus
The unique microstructure of lithium disilicate, consisting of randomly oriented small and interlocking plate-like needle-like crystals, plays a crucial role in its properties. This structure causes cracks to be deflected, blunted, and/or to branch, preventing crack propagation and enhancing the material’s strength and durability . The crystallization mechanism involves the formation of a silica embryo, followed by the stacking of silicate layers triggered by lithium ions .
Vergleich Mit ähnlichen Verbindungen
Lithium disilicate can be compared with other similar compounds such as lithium metasilicate (Li2SiO3) and zirconia-containing lithium silicate materials like Vita Ambria or Celtra Press Duo . While lithium metasilicate has similar optical properties, this compound offers superior mechanical strength and translucency. Zirconia-containing lithium silicate materials provide enhanced properties for higher loading regions, making them suitable for specific dental applications .
Conclusion
This compound is a versatile and highly valued material in various fields, particularly in dentistry and material science. Its unique properties and wide range of applications make it a subject of ongoing research and development.
Eigenschaften
CAS-Nummer |
13568-46-2 |
|---|---|
Molekularformel |
Li2O5Si2 |
Molekulargewicht |
150.1 g/mol |
IUPAC-Name |
dilithium;oxido-[oxido(oxo)silyl]oxy-oxosilane |
InChI |
InChI=1S/2Li.O5Si2/c;;1-6(2)5-7(3)4/q2*+1;-2 |
InChI-Schlüssel |
WVMPCBWWBLZKPD-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[Li+].[O-][Si](=O)O[Si](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


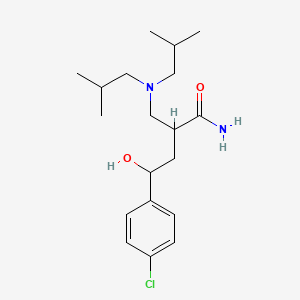
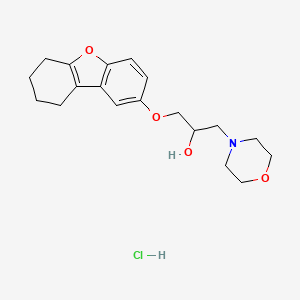
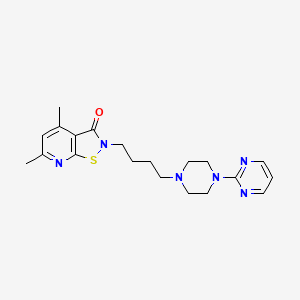

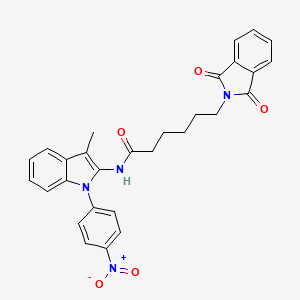
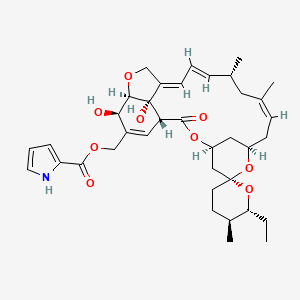
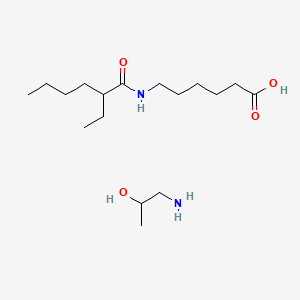


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)
